3-amino-N-benzyl-N-methylpyrazine-2-carboxamide
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Overview
Description
3-amino-N-benzyl-N-methylpyrazine-2-carboxamide is a chemical compound with the molecular formula C13H14N4O. It belongs to the class of pyrazine derivatives, which are known for their diverse biological activities and applications in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-amino-N-benzyl-N-methylpyrazine-2-carboxamide typically involves the amidation of pyrazine derivatives. One common method is the reaction of 3-aminopyrazine-2-carboxylic acid with N-benzyl-N-methylamine under appropriate conditions . The reaction can be facilitated by using coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to improve the yield and efficiency of the amidation process.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar amidation reactions. The process can be optimized for higher yields and purity by controlling reaction parameters such as temperature, solvent, and reaction time. Additionally, purification techniques like recrystallization or chromatography may be employed to obtain the desired product in high purity .
Chemical Reactions Analysis
Types of Reactions
3-amino-N-benzyl-N-methylpyrazine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The compound can be reduced to form amine derivatives.
Substitution: The pyrazine ring can undergo substitution reactions with electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be used under appropriate conditions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted pyrazine derivatives with various functional groups.
Scientific Research Applications
3-amino-N-benzyl-N-methylpyrazine-2-carboxamide has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 3-amino-N-benzyl-N-methylpyrazine-2-carboxamide involves its interaction with specific molecular targets. For instance, its antimicrobial activity is attributed to its ability to inhibit the growth of bacteria and fungi by interfering with their cellular processes. The compound may target enzymes or proteins essential for the survival and replication of these microorganisms .
Comparison with Similar Compounds
Similar Compounds
- 3-amino-N-benzylpyrazine-2-carboxamide
- 3-amino-N-methylpyrazine-2-carboxamide
- 3-amino-N-phenylpyrazine-2-carboxamide
Comparison
Compared to similar compounds, 3-amino-N-benzyl-N-methylpyrazine-2-carboxamide exhibits unique properties due to the presence of both benzyl and methyl groups on the nitrogen atom. This structural feature may enhance its biological activity and selectivity towards specific targets. Additionally, the compound’s ability to undergo various chemical reactions makes it a versatile intermediate in synthetic chemistry .
Properties
Molecular Formula |
C13H14N4O |
---|---|
Molecular Weight |
242.28 g/mol |
IUPAC Name |
3-amino-N-benzyl-N-methylpyrazine-2-carboxamide |
InChI |
InChI=1S/C13H14N4O/c1-17(9-10-5-3-2-4-6-10)13(18)11-12(14)16-8-7-15-11/h2-8H,9H2,1H3,(H2,14,16) |
InChI Key |
LSNKPUXOPVWLHV-UHFFFAOYSA-N |
Canonical SMILES |
CN(CC1=CC=CC=C1)C(=O)C2=NC=CN=C2N |
Origin of Product |
United States |
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